Clenbuterol-d9

Descripción general

Descripción

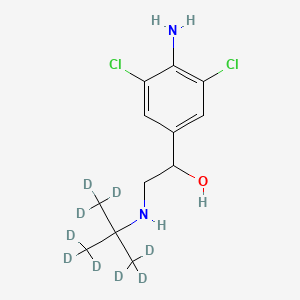

Clenbuterol-d9 is a deuterium-labeled analog of clenbuterol, a compound known for its bronchodilator and decongestant properties. It is primarily used as an internal standard in analytical chemistry for the quantification of clenbuterol in various biological samples . The chemical formula for this compound is C12H9Cl2D9N2O, and it has a molecular weight of 286.25 g/mol .

Métodos De Preparación

The synthesis of Clenbuterol-d9 involves the reaction of 4-amino-alpha-bromine-3,5-dichloroacetophenone with D9-tert-butylamine . This reaction is carried out under specific conditions to ensure the incorporation of deuterium atoms into the molecule. The process involves optimizing the feed ratio and selecting appropriate organic bases to replace D9-tert-butylamine, thereby increasing the conversion rate and yield . The final product, this compound hydrochloride, is obtained with a chemical purity of 99% and a reduction yield of up to 94% .

Análisis De Reacciones Químicas

Clenbuterol-d9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the type of reaction and the conditions employed.

Aplicaciones Científicas De Investigación

Analytical Chemistry and Toxicology

Residue Detection in Animal Products

Clenbuterol-d9 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS-MS) methods for detecting clenbuterol residues in animal products, particularly beef. This is crucial for ensuring food safety and compliance with regulations prohibiting the use of beta-agonists in livestock. A study demonstrated the sensitivity of this method, allowing for the detection of clenbuterol at concentrations as low as 10 pg/mL in serum samples . The use of this compound enhances the accuracy of quantification by providing a stable reference point during analysis.

Hair Sample Analysis

Another significant application is in the accumulation studies of clenbuterol in hair samples. Research indicated that clenbuterol residues can be detected in hair, which may serve as a biomarker for exposure. Using LC-MS-MS, researchers analyzed hair samples from subjects administered with clenbuterol and found varying concentrations over time, demonstrating the compound's potential for long-term detection in biological matrices .

Pharmacological Research

Neuroprotective Effects

this compound has been investigated for its potential neuroprotective effects, particularly concerning neurodegenerative diseases like Parkinson's disease. In preclinical studies involving mice and rat models, clenbuterol has shown a transient decrease in alpha-synuclein mRNA levels, which is implicated in the pathology of Parkinson's disease. Although the reduction was not sustained with repeated dosing, these findings suggest that clenbuterol may have therapeutic implications for managing neurodegeneration .

Effects on Muscle Mass and Weight Loss

Clenbuterol is widely recognized for its anabolic properties, often utilized to enhance muscle growth and reduce fat. In experimental settings, this compound has been used to study its effects on body composition and metabolism. For instance, studies have demonstrated that administration of clenbuterol results in significant weight loss and muscle preservation in rodent models . These findings are valuable for understanding the drug's potential applications in treating obesity and muscle-wasting conditions.

Clinical Applications

Regulatory Control in Sports Medicine

In sports medicine, this compound is utilized to monitor athletes for prohibited substances. Its presence can lead to sanctions if detected post-competition. The development of sensitive assays using this compound allows regulatory bodies to maintain fair competition standards by accurately quantifying clenbuterol levels in biological samples from athletes .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Analytical Chemistry | Residue detection in food products | Sensitive detection of residues at low concentrations |

| Toxicology | Hair sample analysis | Clenbuterol accumulation detectable over time |

| Pharmacological Research | Neuroprotective effects | Transient decrease in alpha-synuclein mRNA |

| Clinical Applications | Monitoring athletes | Effective regulatory control through sensitive assays |

Case Studies

- Residue Detection Study : A comprehensive study utilized LC-MS-MS with this compound to detect residues in beef samples. Results indicated significant levels of clenbuterol present, emphasizing the importance of stringent testing protocols to ensure consumer safety .

- Neuroprotection Research : In a series of experiments conducted at Michigan State University and Biogen, researchers administered various doses of clenbuterol to rodent models to assess its impact on neurodegeneration markers. The results highlighted a modest decrease in alpha-synuclein mRNA after single doses but no long-term effects were observed with repeated administration .

Mecanismo De Acción

Clenbuterol-d9, like clenbuterol, acts as a beta-2 adrenergic receptor agonist . It stimulates the beta-2 receptors, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This cascade results in the relaxation of smooth muscle tissues, particularly in the bronchioles, making it effective as a bronchodilator . Additionally, this compound has been shown to induce metabolic reprogramming in skeletal muscle cells, enhancing glucose utilization and improving glucose homeostasis .

Comparación Con Compuestos Similares

Clenbuterol-d9 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical purposes. Similar compounds include:

Clenbuterol: The non-deuterated form, used as a bronchodilator and decongestant.

Cimbuterol: Another beta-2 adrenergic agonist with similar bronchodilator properties.

Ractopamine: A beta-adrenergic agonist used in livestock to promote leanness.

This compound’s uniqueness lies in its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements compared to its non-labeled counterparts .

Actividad Biológica

Clenbuterol-d9 is a deuterated form of clenbuterol, a selective beta-2 adrenergic agonist commonly used in veterinary medicine for its bronchodilator effects and as a growth promoter in livestock. This article delves into the biological activity of this compound, examining its pharmacological effects, metabolism, and implications in various biological systems.

Pharmacological Profile

Clenbuterol acts primarily on the beta-2 adrenergic receptors (β2AR), leading to various physiological effects:

- Bronchodilation : It relaxes bronchial smooth muscle, making it beneficial for treating asthma and other respiratory conditions.

- Anabolic Effects : Clenbuterol promotes muscle growth and fat loss, which has led to its misuse in sports and bodybuilding.

Table 1: Pharmacological Effects of this compound

| Effect | Mechanism of Action | Reference |

|---|---|---|

| Bronchodilation | β2AR activation | |

| Increased Lipolysis | Enhanced fat breakdown | |

| Muscle Hypertrophy | Protein synthesis stimulation |

Metabolism and Detection

The metabolism of this compound is crucial for understanding its biological activity. Studies indicate that it undergoes extensive hepatic metabolism, leading to various metabolites that may exhibit different pharmacodynamic properties.

Table 2: Metabolic Pathways of this compound

| Metabolite | Pathway Description | Reference |

|---|---|---|

| Clenbuterol | Parent compound | |

| Hydroxyclenbuterol | Major metabolite with reduced activity | |

| Clenbuterol-glucuronide | Conjugated form for excretion |

Study on Neuroprotective Effects

A significant study explored the neuroprotective potential of clenbuterol in models of Parkinson's disease. Researchers found that while acute administration reduced Snca mRNA levels transiently, chronic exposure did not yield sustained changes in α-synuclein protein levels, indicating a complex interaction with neurodegenerative pathways.

- Findings :

- Acute doses led to a modest decrease in Snca mRNA in the substantia nigra.

- No long-term reductions in α-synuclein protein were observed after repeated dosing.

These results suggest that while clenbuterol may have initial neuroprotective effects, its long-term efficacy remains questionable due to compensatory mechanisms in neuronal signaling pathways .

Study on Residue Detection in Livestock

Another critical aspect of this compound's biological activity is its detection in food products. A study investigated the residue levels of this compound in livestock tissues post-administration. Results showed variable concentrations depending on the tissue type and the time elapsed since administration.

- Findings :

- Liver samples showed concentrations ranging from 160-291 ng/g.

- Muscle tissues exhibited higher residues, up to 7400 ng/g.

This highlights the importance of monitoring for clenbuterol residues in food products due to potential health risks associated with consumption .

Propiedades

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMRWALKKWQGH-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Clenbuterol-d9, and why is it important?

A1: this compound is a deuterated analog of clenbuterol, a β2-adrenergic agonist. Unlike clenbuterol, which has potential for misuse in humans and animals, this compound serves primarily as an internal standard in analytical chemistry.

Q2: How is this compound used as an internal standard?

A2: Due to its structural similarity to clenbuterol, this compound exhibits nearly identical chemical behavior during sample preparation and analysis. This makes it ideal for use in techniques like isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) [, , , , , ]. Researchers add a known amount of this compound to samples before analysis. By comparing the signal ratios of clenbuterol and this compound, scientists can accurately quantify clenbuterol levels even at trace amounts [, , , ].

Q3: What are the advantages of using this compound in analytical methods for clenbuterol detection?

A3: this compound offers several key advantages:

- High sensitivity: Its use enables detection of clenbuterol at extremely low concentrations (e.g., 0.01 ng/g in hair) [].

- Improved accuracy: It corrects for potential analyte loss during sample preparation and analysis, leading to more reliable quantification [, , , ].

- Specificity: It minimizes interference from other compounds in complex matrices like biological samples [, , ].

Q4: What types of samples have been analyzed for clenbuterol using this compound?

A4: this compound has been successfully used to quantify clenbuterol in various matrices, including:

- Porcine meat: This is critical for food safety, as clenbuterol is banned in many countries due to health concerns [].

- Human urine: This helps monitor potential clenbuterol misuse and study its effects on human health [].

- Hair: Hair analysis provides a longer detection window for clenbuterol exposure [].

- Bovine muscle and milk: This is important for ensuring the safety of dairy and meat products [].

- Horse serum: This has implications for regulatory control in horse racing, where clenbuterol is prohibited [].

Q5: What analytical techniques are commonly used with this compound for clenbuterol analysis?

A5: While various techniques can be employed, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are frequently chosen methods. These techniques provide the sensitivity, selectivity, and speed needed for accurate and reliable clenbuterol analysis [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.